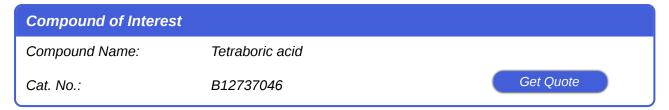


Application Notes and Protocols for Tetraboric Acid in Metallurgical Welding Fluxes

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the multifaceted role of **tetraboric acid** (commonly referred to as boric acid in this context) in metallurgical welding fluxes. The information compiled herein, supported by detailed experimental protocols and quantitative data, is intended to guide research and development efforts in the formulation and evaluation of advanced welding materials.

Core Functions of Tetraboric Acid in Welding Fluxes

Tetraboric acid is a critical component in many welding, brazing, and soldering fluxes due to its unique chemical properties at high temperatures. Its primary functions are to ensure a clean and strong metallurgical bond by:

- Dissolving Metal Oxides: At welding temperatures, **tetraboric acid** decomposes to form boron trioxide (B₂O₃), a powerful solvent for various metal oxides that form on the surface of the base and filler metals.[1] This cleaning action is crucial for achieving proper wetting and fusion of the molten metals.
- Preventing Oxidation: The molten flux, rich in boron trioxide, forms a protective layer over the
 molten weld pool. This barrier shields the hot metal from atmospheric oxygen, thereby
 preventing the formation of new oxides during the welding process.



- Enhancing Slag Properties: Tetraboric acid influences the viscosity and melting point of the slag (the protective layer of molten flux). By modifying these properties, it helps in controlling the weld bead shape, ensuring even coverage, and facilitating the easy removal of the slag after welding.
- Cleaning and Wetting Agent: The flux acts as a detergent, floating away dissolved oxides, grease, and other contaminants from the joint area, which promotes better wetting of the base metal by the molten filler metal.[2]

Quantitative Data on Flux Formulations and Properties

The concentration of **tetraboric acid** in a welding flux is a critical parameter that influences its performance. The following tables summarize quantitative data from various flux formulations and studies on the effect of boric acid on flux properties.

Table 1: Example Formulations of Welding and Brazing Fluxes Containing Boric Acid



Flux Type	Application	Boric Acid (%)	Other Components (%)	Reference
Brazing Flux	Brass, Copper, Monel, Stainless Steel	45	Potassium Fluoride (35), Borax (10), Water (10)	[3]
Nickel-Chrome Alloy Welding Flux	High- Temperature Alloys	35	Calcium Fluoride (13), Calcium Hydroxide (14), Sodium Silicate (38)	[3]
Hard Soldering/Brazin g/Welding	General Purpose	38	Borax (3.8), Potassium Silicofluoride (50), Potassium Acid Fluoride (10), Water (23.2)	[3]

Table 2: Effect of Boric Acid Concentration on the Viscosity of Underwater Welding Slag at 1441 °C

Boric Acid Concentration (ppm)	Slag Viscosity (Pa·s)	
0	~0.65	
2300	~0.28	
35000	~0.45	

Note: Data extracted from a graphical representation in the cited source and are approximate.

Experimental Protocols



The following protocols outline detailed methodologies for evaluating the key functions of **tetraboric acid** in welding fluxes.

Protocol for Quantifying Metal Oxide Dissolution Rate

This protocol is designed to measure the effectiveness of a flux in dissolving a specific metal oxide.

Objective: To determine the rate at which a prepared welding flux containing **tetraboric acid** dissolves a metal oxide film.

Materials and Equipment:

- High-temperature furnace with controlled atmosphere capabilities
- Ceramic crucibles
- Metal coupons with a pre-formed oxide layer of known thickness (e.g., oxidized steel or aluminum coupons)
- Welding flux formulations with varying concentrations of tetraboric acid
- Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)
- Stopwatch
- High-temperature tongs
- Safety equipment (goggles, gloves, lab coat)

Procedure:

- Sample Preparation: Prepare metal coupons of a standard size (e.g., 1 cm x 1 cm). Oxidize the coupons in a furnace at a specific temperature and time to create a uniform oxide layer. Characterize the initial oxide layer thickness using SEM.
- Flux Application: Weigh a standardized amount of the experimental flux and place it in a ceramic crucible.



Dissolution Test:

- Preheat the furnace to the desired testing temperature (e.g., 900 °C).
- Place the crucible with the flux into the furnace and allow the flux to melt and reach thermal equilibrium.
- Submerge the oxidized metal coupon into the molten flux using high-temperature tongs.
 Start the stopwatch immediately.
- After a predetermined time interval (e.g., 30, 60, 120 seconds), remove the coupon from the molten flux and quench it in an inert environment (e.g., argon) to halt the reaction.

Analysis:

- Clean the residual flux from the coupon surface using an appropriate solvent (e.g., hot water for borate-based fluxes).
- Analyze the remaining oxide layer thickness on the coupon using SEM.
- Perform EDS analysis on the solidified flux to confirm the presence of the dissolved metal from the oxide.
- Calculation: Calculate the dissolution rate by determining the change in oxide layer thickness
 over time. Repeat the experiment with fluxes containing different concentrations of
 tetraboric acid to determine the effect of its concentration on the dissolution rate.

Protocol for Measuring Slag Viscosity

This protocol describes the measurement of the viscosity of the molten flux (slag) at different temperatures.

Objective: To determine the viscosity-temperature profile of a welding flux formulation.

Materials and Equipment:

• High-temperature rotational viscometer with a ceramic spindle and crucible.



- Furnace capable of reaching and maintaining welding temperatures.
- Welding flux formulations.
- Inert gas supply (e.g., argon).
- Safety equipment.

Procedure:

- Sample Preparation: Prepare a sufficient amount of the welding flux to be tested.
- Viscometer Setup:
 - Place a known quantity of the flux into the viscometer's crucible.
 - o Position the crucible in the furnace of the viscometer.
 - Lower the spindle into the flux.
- Measurement:
 - Heat the furnace to the desired starting temperature under an inert atmosphere to prevent oxidation of the flux components.
 - Allow the sample to reach thermal equilibrium.
 - Begin rotating the spindle at a constant speed and record the torque required. The viscometer software will typically convert this to a viscosity value in Pascal-seconds (Pa·s).
 - Take measurements at various temperatures as the sample is heated or cooled to generate a viscosity-temperature profile.
- Data Analysis: Plot the viscosity as a function of temperature. Compare the profiles of fluxes with different **tetraboric acid** concentrations.

Protocol for Evaluating Protective Slag Layer Integrity

Methodological & Application





This protocol assesses the effectiveness of the slag in protecting the weld bead from atmospheric oxidation.

Objective: To evaluate the integrity and protective qualities of the slag layer formed by the flux during a welding operation.

Materials and Equipment:

- Welding power source and equipment (e.g., TIG or SMAW).
- Base metal plates.
- Welding electrodes or filler wire compatible with the flux.
- The experimental flux.
- Metallurgical microscope.
- · Hardness tester.
- Visual inspection tools (e.g., magnifying glass).

Procedure:

- Welding Test:
 - Prepare a standard V-groove joint on the base metal plates.
 - Apply the flux to the joint according to the welding procedure.
 - Perform a bead-on-plate weld under controlled conditions (current, voltage, travel speed).
 - Allow the weld to cool completely.
- Slag Removal and Visual Inspection:
 - Observe the slag coverage and ease of removal. A good flux should produce a continuous slag layer that is easily detached.



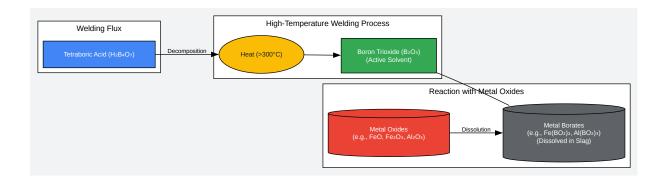
- Visually inspect the surface of the weld bead for any signs of oxidation (discoloration) or surface defects.
- Microstructural Analysis:
 - Cut a cross-section of the weld.
 - Mount, polish, and etch the sample for metallographic examination.
 - Use a metallurgical microscope to inspect the weld metal and the heat-affected zone for any oxide inclusions or other discontinuities that would indicate a failure of the protective slag.
- · Mechanical Testing:
 - Perform hardness testing across the weld cross-section to assess the homogeneity of the weld metal.
 - Conduct tensile or bend tests on welded specimens to evaluate the mechanical properties of the joint, which can be compromised by excessive oxidation.

Diagrams

Chemical Pathway of Tetraboric Acid in Flux

The following diagram illustrates the chemical transformation of **tetraboric acid** and its subsequent reaction with metal oxides during the welding process.





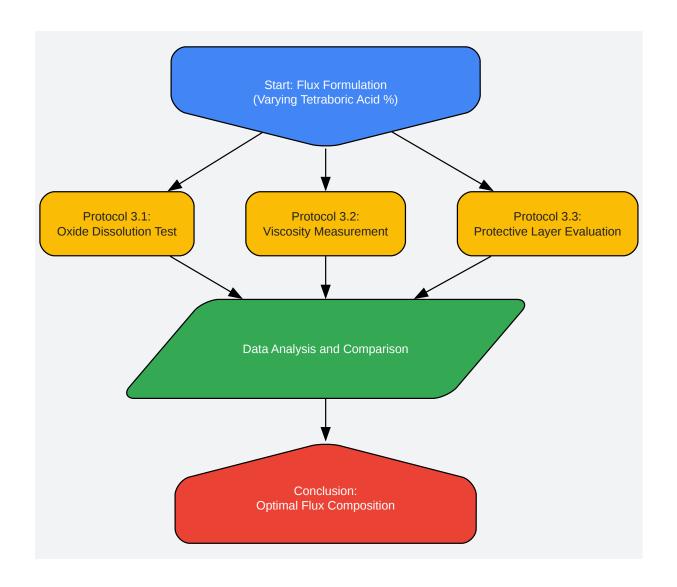
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Chemical transformation of tetraboric acid in welding flux.

Experimental Workflow for Flux Evaluation

The logical flow for a comprehensive evaluation of a welding flux containing **tetraboric acid** is depicted below.





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Workflow for the evaluation of welding flux performance.

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